Aurora B Cellular Inhibition: 1396685-41-8 Demonstrates Sub-100 nM Potency in HCT116 Cells
The current compound is reported to inhibit aurora B kinase in human HCT116 colorectal carcinoma cells with an EC50 of 62 nM, as measured by suppression of histone H3 phosphorylation [1]. This cellular activity places the compound within a relevant potency window for a mitotic probe, while closely related N-(pyrimidin-5-yl)benzamide derivatives in the same library exhibit EC50 values ranging from >500 nM to 10 µM against the same target [1], indicating a >8-fold drop in activity when the 2-chloro-6-fluoro substitution is altered.
| Evidence Dimension | Cellular Aurora B kinase inhibition |
|---|---|
| Target Compound Data | EC50 = 62 nM (HCT116 cells) |
| Comparator Or Baseline | Closest N-(pyrimidin-5-yl)benzamide analogs in the same assay library: EC50 > 500 nM |
| Quantified Difference | >8-fold superior cellular potency relative to halogen-modified analogs |
| Conditions | HCT116 human colorectal carcinoma cells, 1 h incubation, histone H3 phosphorylation endpoint (Hoechst 33342 staining) |
Why This Matters
Procurement of this specific derivative ensures detection of on-target aurora B inhibition at concentrations that do not saturate the assay's dynamic range, unlike weaker analogs.
- [1] BindingDB entry BDBM50381998 (CHEMBL2022711). Inhibition of aurora B kinase in human HCT116 cells assessed as inhibition of histone H3 phosphorylation. View Source
